molecular formula C7H11KN2O3 B1404818 potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate CAS No. 1423040-84-9

potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate

Cat. No.: B1404818
CAS No.: 1423040-84-9
M. Wt: 210.27 g/mol
InChI Key: AYBARLXWYVZQKG-NUBCRITNSA-M
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Description

The compound potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative designed for medicinal chemistry and drug discovery research. The saturated pyrrolidine ring is a privileged scaffold in pharmaceutical science, valued for its three-dimensional coverage and ability to explore pharmacophore space efficiently due to sp³-hybridization and the ring's non-planarity, a phenomenon known as "pseudorotation" . The distinct spatial orientation of substituents, dictated by the stereogenic center, is critical for binding to enantioselective protein targets, allowing researchers to fine-tune the biological profile of drug candidates and investigate structure-activity relationships (SAR) . Pyrrolidine carboxamide derivatives, sharing core structural features with this compound, have been identified as a novel class of inhibitors for biologically important targets, such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis . Furthermore, proline and pyrrolidine-based scaffolds are increasingly investigated for their potential in central nervous system (CNS) drug discovery, with some analogs demonstrating good blood-brain barrier permeability and in vivo efficacy in disease models, such as reversing fentanyl-induced hyperalgesia . This specific molecule, integrating a carboxamide moiety and a carboxylate salt, represents a versatile building block for developing novel biologically active compounds and probing complex biological mechanisms. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

potassium;(2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3.K/c1-8-7(12)9-4-2-3-5(9)6(10)11;/h5H,2-4H2,1H3,(H,8,12)(H,10,11);/q;+1/p-1/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBARLXWYVZQKG-JEDNCBNOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCCC1C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)N1CCC[C@H]1C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis and Hydrogenation Steps

The synthesis begins with the preparation of pyrrolidine-2-carboxylic acid derivatives. Hydrolysis is often performed using alkali bases like lithium hydroxide or sodium hydroxide. For chiral compounds, catalytic hydrogenation is crucial to maintain stereochemistry, typically using chiral catalysts to achieve the desired cis isomer.

Carbamoylation Reaction

The introduction of the methylcarbamoyl group is achieved through a carbamoylation reaction. This involves reacting the pyrrolidine derivative with methyl isocyanate in the presence of a base to facilitate the reaction.

Formation of Potassium Salt

The final step involves converting the carboxylic acid group into its potassium salt. This is typically done by reacting the acid with potassium hydroxide or another potassium base.

Research Findings and Data

Step Reaction Conditions Yield Purity
Hydrolysis LiOH, H2O, THF, 25°C 100% High
Hydrogenation Chiral catalyst, H2, mild conditions Variable High
Carbamoylation Methyl isocyanate, base, solvent Variable High
Potassium Salt Formation KOH, solvent High High

Note : The yields and purities can vary based on specific conditions and starting materials.

Chemical Reactions Analysis

Types of Reactions

Potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate serves as a chiral auxiliary in asymmetric synthesis. Its unique structure allows it to facilitate the formation of enantiomerically enriched products, which are crucial in the development of pharmaceuticals.

Key Reactions:

  • Oxidation: Can be oxidized to form N-oxides.
  • Reduction: Reduction can convert the carbamate group to an amine.
  • Substitution: Participates in nucleophilic substitution reactions, enhancing its utility in synthetic pathways .

Biology

In biological research, this compound is investigated for its potential role as an enzyme inhibitor and a building block for biologically active molecules. Its chiral nature allows it to interact specifically with biological targets, potentially modulating enzyme activity or receptor binding.

Biological Applications:

  • Studied for anti-inflammatory properties.
  • Investigated for anticancer effects.
  • Explored as a potential therapeutic agent in various disease models .

Medicine

The compound has shown promise in medicinal chemistry as a precursor for drug development. Its ability to modulate biological pathways makes it a candidate for further investigation in therapeutic applications.

Therapeutic Potential:

  • Development of new anti-cancer agents.
  • Exploration as an anti-inflammatory drug.
  • Investigated for neuroprotective effects .

Case Studies and Research Findings

  • Asymmetric Synthesis : A study demonstrated the use of this compound as a chiral auxiliary in synthesizing complex pharmaceutical compounds with high enantiomeric purity .
  • Biological Activity Assessment : Research indicated that this compound exhibited significant enzyme inhibition properties, suggesting its role as a potential therapeutic agent against specific diseases .
  • Industrial Applications : The compound has been utilized in the synthesis of fine chemicals and pharmaceuticals, showcasing its relevance in industrial chemistry .

Mechanism of Action

The mechanism of action of potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Stereochemical Variants

  • Potassium (2R)-1-(Methylcarbamoyl)pyrrolidine-2-carboxylate (CAS 1394051-24-1) :
    The (2R)-enantiomer is a stereoisomer of the target compound. Differences in spatial arrangement may alter binding affinities in chiral environments (e.g., enzyme active sites) and pharmacokinetic properties. Such enantiomers often exhibit distinct biological activities .

Substituent Modifications

Carbamoyl Group Variations
  • Reported as a yellow oil with 12% yield, contrasting with the potassium salt’s likely higher aqueous solubility .
  • Methyl (2S)-1-(1-(n-butylcarbamoyl)-cyclopentyl)-piperidine-2-carboxylate :
    The n-butylcarbamoyl group introduces longer alkyl chains, further increasing hydrophobicity. This compound was synthesized in 25% yield, suggesting that substituent size impacts synthetic efficiency .
Functional Group Additions
  • Methyl (2S)-1-(4-{4-[(2S)-2-Aminopropionamido]phenyl}benzenesulfonyl)pyrrolidine-2-carboxylate (13c): Incorporation of a sulfonyl group and aminoamide side chain enhances hydrogen-bonding capacity, which may improve target binding (e.g., as seen in histone deacetylase inhibitors). This compound exhibited antiproliferative activity in vitro, highlighting the role of functional groups in bioactivity .

Ring Size and Hybrid Structures

  • Piperidine vs. Pyrrolidine Derivatives :
    Piperidine analogs (e.g., Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)-piperidine-2-carboxylate) exhibit larger ring sizes, which can affect conformational flexibility and interaction with biological targets. Piperidine derivatives in showed moderate yields (41–54%) and distinct melting points (79–153°C), suggesting structural rigidity differences compared to pyrrolidines .

Counterion and Salt Forms

  • Potassium (2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylate :
    Substitution of methylcarbamoyl with methoxy and methyl groups alters electronic properties. The potassium salt form enhances water solubility, critical for pharmaceutical formulations, whereas methyl esters (e.g., compounds in –5) are typically more lipophilic .

Physical Properties

Compound Form/Solubility Melting Point (°C) [α]D (c, solvent)
Methyl (2S,1R)-1-(1-carbamoyl-1-methyl-1-propyl)-pyrrolidine-2-carboxylate White powder 124–125 -43.6 (c 0.800, CHCl₃)
Potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate* Likely crystalline N/A N/A
Methyl (2S)-1-(n-butylcarbamoyl)-cyclopentyl-piperidine-2-carboxylate Yellow oil N/A Not reported

*Predicted higher solubility in water due to ionic character.

Biological Activity

Potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of pyrrolidine derivatives with methyl carbamate. The reaction conditions typically include the use of specific activating agents to facilitate the formation of the desired compound.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have shown potent effects against both Gram-positive and Gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa . The structure-activity relationship (SAR) studies suggest that modifications in the pyrrolidine ring can enhance antibacterial efficacy.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameActivity AgainstMIC (µg/mL)Notes
LenapenemGram-positive bacteria< 1Development candidate
Compound 32aGram-negative bacteria4Maintained potency with modification
Compound 34bMultidrug-resistant strains8Selective against p38 MAPK

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, derivatives have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity on A549 Cells

Compound NameIC50 (µM)Mechanism of Action
Compound 615Apoptosis induction
Compound 725Cell cycle arrest
Compound 1510Inhibition of proliferation

Study on ERK5 Inhibition

A study focused on the inhibition of the ERK5 pathway revealed that certain pyrrolidine derivatives, including those related to this compound, effectively inhibited ERK5 autophosphorylation in cellular assays. This inhibition was linked to reduced cell viability in cancer models .

Pharmacokinetics

In vivo pharmacokinetic studies have shown that certain derivatives possess favorable absorption and distribution characteristics, with an oral bioavailability of approximately 42% in murine models. This suggests potential for therapeutic application .

Q & A

Q. Table 1: Comparative Yields in Carbamoylation Reactions

Starting MaterialReagentSolventYield (%)Reference
L-Proline methyl esterMethyl isocyanateTHF12–25
tert-Butyl ester derivativeKOtBu/THFTHF41–93

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueExpected Signals
1H^1H NMRδ 3.6–4.0 (pyrrolidine CH2_2), δ 2.8–3.2 (N-CH3_3)
IR1600 cm1^{-1} (COO^-), 1650 cm1^{-1} (CONH)
HRMS[M+K]+ calculated for C8_8H11_{11}KN2_2O4_4: 262.03

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate
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potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate

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